N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide
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Description
N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H17ClFNO2S and its molecular weight is 341.83. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
A study by Wang et al. explored the fine-tuning of N-fluorobenzenesulfonamide reactivity and selectivity in fluorination reactions by modifying phenyl ring substituents. This approach was applied in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, yielding high selectivity and excellent yields using N-fluoro-4,4'-difluoro-benzenesulfonamide as a fluorinating agent (Wang et al., 2014).
COX-2 Inhibition for Pain and Inflammation
Hashimoto et al. synthesized a series of benzenesulfonamide derivatives to evaluate their inhibition of cyclooxygenase-2 (COX-2), a key enzyme in pain and inflammation pathways. The study found that introducing a fluorine atom at the ortho position to the sulfonamide group significantly enhanced COX-2 selectivity, leading to the development of a potent and selective COX-2 inhibitor, JTE-522, for treating pain and inflammation (Hashimoto et al., 2002).
Electrophilic Fluorination
Yasui et al. introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding electrophilic fluorinating reagent. NFBSI was shown to enhance the enantioselectivity of products in cinchona alkaloid-catalyzed enantioselective fluorination reactions, demonstrating its utility in synthesizing enantioselective compounds (Yasui et al., 2011).
Aminochlorination of Alkenes
Pu et al. developed a novel, catalyst-free aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide (CFBSA), showcasing the reagent's versatility in producing chloroaminated compounds. This method highlights the role of fluorine in influencing reactivity and regioselectivity, expanding the toolbox for organic synthesis (Pu et al., 2016).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c1-9-7-10(2)12(4)16(11(9)3)22(20,21)19-13-5-6-15(18)14(17)8-13/h5-8,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRBRHXXFDWHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.